molecular formula C11H25NO B8440540 3-Diethylamino-2,2-diethylpropanol

3-Diethylamino-2,2-diethylpropanol

Cat. No.: B8440540
M. Wt: 187.32 g/mol
InChI Key: YELQBHKKCGGLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Diethylamino-2,2-diethylpropanol is a useful research compound. Its molecular formula is C11H25NO and its molecular weight is 187.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

2-(diethylaminomethyl)-2-ethylbutan-1-ol

InChI

InChI=1S/C11H25NO/c1-5-11(6-2,10-13)9-12(7-3)8-4/h13H,5-10H2,1-4H3

InChI Key

YELQBHKKCGGLBE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN(CC)CC)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To THF (300 ml.) is added LiA1H4 (1.2 g), the mixture is refluxed for 20 min, and an additional quantity of LiAIH4 (15.8 g., 0.42 mole) is added in two portions at 5°-21° over 1 min with mechanical stirring. The mixture is cooled to 5° and a solution of ethyl 2-(N,N-diethylcarbamoyl)-2-ethylbutyrate (29 g., 0.12 mole) in THF (80 ml.) is added at 5°-11° in 5 min. The temperature (exothermic) is allowed to rise to 60 over 12 min, is maintained at 49°-53° for 7 min, is heated gradually to reflux over 10 min, and then is refluxed for 6 hours. After it stands at room temperature for 18 hours, the reaction mixture is treated with Ac2O (55 ml.) at 10°-20°, is stirred in an ice bath for 0.5 hour, is treated with H2O (150 ml.) at 10°-18°, and finally is treated with CHCl3 (250 ml.) at 10°-22° with slow stirring. The CHCl3 -layer is washed with H2O (50 ml.), is dried over MgSO4, is filtered, and is concentrated to dryness under reduced pressure. The resultant oil (30 ml.) is treated with 10% HCl (280 ml.) and is subjected to steam distillation for 1.3 hours, collecting 1 liter of distillate. The distillate is concentrated to 50 ml. by distillation under reduced pressure, is made basic with solid NaC2O3 to pH 8-9 in the cold, is extracted with ether, is dried over MgSO4 and activated charcoal, is filtered, and concentrated to dryness. The residual oil (12 g. plus 5.0 g. from previous run) is distilled at 60°-68°/1 mm to yield 11 g (35%) of 3-diethylamino-2,2-diethylpropanol.
Name
ethyl 2-(N,N-diethylcarbamoyl)-2-ethylbutyrate
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To THF (300 ml.) is added LiAlH4 (1.2 g), the mixture is refluxed for 20 min, and an additional quantity of LiAlH4 (15.8 g., 0.42 mole) is added in two portions at 5°-21° over 1 min with mechanical stirring. The mixture is cooled to 5° and a solution of ethyl 2-(N,N-diethylcarbamoyl)-2-ethylbutyrate (29 g., 0.12 mole) in THF (80 ml.) is added at 5°-11° in 5 min. The temperature (exothermic) is allowed to rise to 60° over 12 min, is maintained at 49°-53° for 7 min, is heated gradually to reflux over 10 min, and then is refluxed for 6 hours. After it stands at room temperature for 18 hours, the reaction mixture is treated with Ac2O (55 ml.) at 10°-20° is stirred in an ice bath for 0.5 hour, is treated with H2O (150 ml.) at 10°-18°, and finally is treated with CHCl3 (250 ml.) at 10°-22° with slow stirring. The CHCl3 -layer is washed with H2O (50 ml.), is dried over MgSO4, is filtered, and is concentrated to dryness under reduced pressure. The resultant oil (30 ml.) is treated with 10% HCl (280 ml.) and is subjected to steam distillation for 1.3 hours, collecting 1 liter of distillate. The distillate is concentrated to 50 ml. by distillation under reduced pressure, is made basic with solid NaC2O3 to pH 8-9 in the cold, is extracted with ether, is dried over MgSO4 and activated charcoal, is filtered, and concentrated to dryness. The residual oil (12 g. plus 5.0 g. from previous run) is distilled at 60°-68°/l mm to yield 11 g (35%) of 3-diethylamino-2,2-diethylpropanol.
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
ethyl 2-(N,N-diethylcarbamoyl)-2-ethylbutyrate
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
1.2 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

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